

Check Availability & Pricing

# AZD-8055 Toxicity in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-8055 |           |
| Cat. No.:            | B1683969 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of **AZD-8055** in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical investigations.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides General Toxicity & Dose-Related Issues

Q1: What are the most common dose-limiting toxicities observed with **AZD-8055** in animal models?

A1: Based on available preclinical and clinical data, the most consistently reported dose-limiting toxicity is an elevation in liver transaminases (Alanine Aminotransferase - ALT and Aspartate Aminotransferase - AST).[1] While much of the detailed non-human primate and canine toxicology data remains proprietary, a phase I study in humans with advanced solid tumors reported Grade 3 reversible increases in transaminases as the primary dose-limiting toxicity.[1] In a large-scale preclinical study in mice with pediatric xenografts, mortality was observed in the treatment arm, suggesting that at therapeutic doses, careful monitoring is required.[2]

Q2: We are observing unexpected mortality in our mouse xenograft study at a 20 mg/kg daily oral dose. Is this a known issue?



A2: Yes, this is a potential issue. A study by the Pediatric Preclinical Testing Program involving 42 xenograft models reported a 4.3% mortality rate in mice treated with **AZD-8055** at 20 mg/kg daily, compared to 0.5% in the control arm.[2] Some specific tumor models (KT-11 and KT-14 renal tumors, and ALL-16 acute lymphoblastic leukemia) were particularly sensitive to the toxic effects of the drug, leading to their exclusion from efficacy analysis due to excessive toxicity.[2] It is crucial to consider the specific animal strain and tumor model, as susceptibility to **AZD-8055** toxicity can vary.

Troubleshooting unexpected mortality:

- Confirm Formulation and Dosing: Ensure the AZD-8055 formulation is homogenous and the dosing volume is accurate.
- Monitor Animal Health Closely: Implement a robust monitoring plan that includes daily body weight measurements, assessment of general appearance, and activity levels.
- Consider a Dose Reduction: If excessive toxicity is observed, a dose reduction to 10 mg/kg (administered once or twice daily) may be necessary.[3]
- Staggered Dosing: For sensitive models, consider initiating treatment with a lower dose and gradually escalating to the target dose.

#### **Metabolic & Organ-Specific Toxicities**

Q3: We have noticed hyperglycemia in our mice following **AZD-8055** administration. Is this an expected on-target effect?

A3: Yes, transient hyperglycemia is an expected on-target effect of dual mTORC1/mTORC2 inhibition. **AZD-8055** can induce insulin resistance, leading to elevated blood glucose levels. This is thought to be mediated by the inhibition of mTORC2, which plays a role in glucose metabolism.

Q4: What are the known effects of AZD-8055 on liver function in animal models?

A4: As mentioned, elevated liver transaminases are a key concern. While detailed histopathological reports from preclinical toxicology studies in common non-rodent species like dogs are not publicly available, the human clinical data strongly suggest that the liver is a target



organ for **AZD-8055** toxicity.[1] Researchers should prioritize monitoring liver function via blood chemistry analysis in their studies.

Troubleshooting elevated liver enzymes:

- Baseline Measurements: Always collect blood samples for baseline liver function tests before initiating treatment.
- Regular Monitoring: Monitor ALT and AST levels at regular intervals throughout the study.
- Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to assess for any morphological changes.

### **Quantitative Toxicity Data**

Table 1: Summary of Mortality in Mice with Pediatric Tumor Xenografts

| Treatment Group            | Number of Mice | Number of Deaths | Mortality Rate (%) |
|----------------------------|----------------|------------------|--------------------|
| Control                    | 428            | 2                | 0.5                |
| AZD-8055 (20<br>mg/kg/day) | 439            | 19               | 4.3                |

Data from the Pediatric Preclinical Testing Program.[2]

Table 2: Dose-Limiting Toxicities in a Phase I Human Study

| Dose Level (Twice Daily) | Number of Patients with DLTs | Type of DLT                   |
|--------------------------|------------------------------|-------------------------------|
| 40 mg                    | 1                            | Grade 3 rise in transaminases |
| 90 mg                    | 1                            | Grade 3 rise in transaminases |
| 120 mg                   | 3                            | Grade 3 rise in transaminases |

The Maximum Tolerated Dose (MTD) was determined to be 90 mg twice daily.[1]



## Experimental Protocols In Vivo Toxicity Assessment in Mice (General Protocol)

This protocol outlines a general framework for assessing the toxicity of **AZD-8055** in mouse models. Specific parameters and timelines may need to be adjusted based on the experimental design.

- Animal Model: Use an appropriate mouse strain for the study (e.g., BALB/c nude for xenograft studies). House animals in a specific pathogen-free facility.
- AZD-8055 Formulation:
  - Dissolve AZD-8055 in a vehicle of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1%
     Tween 80 in sterile water.
  - Sonicate and stir the suspension overnight to ensure it is homogenous.
- Dosing:
  - Administer AZD-8055 orally (p.o.) via gavage.
  - A common dose used in efficacy studies with reported toxicity is 20 mg/kg daily.[2] Doses of 2.5, 5, and 10 mg/kg administered twice daily have been reported to be well-tolerated in some xenograft models.[3]
- Monitoring:
  - Clinical Observations: Record daily observations of animal behavior, posture, and general appearance.
  - Body Weight: Measure and record the body weight of each animal at least three times per week.
  - Tumor Volume (if applicable): For xenograft studies, measure tumor dimensions with calipers and calculate tumor volume.
- Blood Collection and Analysis:



- Collect blood samples via an appropriate method (e.g., submandibular or retro-orbital bleed) at baseline and at selected time points during the study.
- Perform complete blood counts (CBC) to assess hematological parameters.
- Conduct clinical chemistry analysis, with a focus on liver function markers (ALT, AST, bilirubin) and glucose levels.
- Necropsy and Histopathology:
  - At the end of the study, euthanize the animals and perform a gross necropsy.
  - Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with visible abnormalities.
  - Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
  - Stain tissue sections with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: AZD-8055 inhibits both mTORC1 and mTORC2 complexes.

### **Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [AZD-8055 Toxicity in Animal Models: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683969#azd-8055-toxicity-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com